Silicon hexaboride

Descripción general

Descripción

Synthesis Analysis

Synthesis of hexacoordinate silicon complexes, which could provide insight into the formation of silicon hexaboride, involves innovative approaches to creating complexes with six bonds to silicon. For example, a study on hypercoordinate silicon complexes based on hydrazide ligands reveals the flexibility and varied reactivity of silicon in forming penta- and hexacoordinate complexes (Kost & Kalikhman, 2009). This research highlights the structural diversity and chemical reactivity of these complexes, suggesting pathways that might be relevant for synthesizing silicon hexaboride.

Molecular Structure Analysis

The molecular structure of hexacoordinate silicon complexes is a topic of significant interest, with studies demonstrating the capability of silicon to adopt a six-coordinate geometry. Research into anionic silicate organic frameworks constructed from hexacoordinate silicon centers reveals the crystallization of these frameworks based on octahedral dianionic SiO6 units (Roeser et al., 2017). This work provides evidence of hexacoordinate silicon's structural versatility, offering insights that could be applicable to understanding silicon hexaboride's molecular framework.

Chemical Reactions and Properties

Hexacoordinate silicon compounds exhibit a range of chemical behaviors, from ligand exchange reactions to the ability to undergo reversible dissociation processes. For instance, the synthesis and characterization of neutral hexacoordinate silicon(IV) complexes with SiO2N4 skeletons containing various ligands show the chemical reactivity and structural characteristics of these complexes (Seiler et al., 2005). These findings are crucial for understanding the reactivity and potential chemical applications of silicon hexaboride.

Physical Properties Analysis

The synthesis and structural studies of hexacoordinate silicon complexes shed light on their physical properties, such as stability and crystallization behavior. Hexagonal Silicon Realized research demonstrates the fabrication of stable hexagonal silicon, providing insights into its optical, electrical, and mechanical properties (Hauge et al., 2015). Although this study focuses on a different form of silicon, the methodologies and findings could offer indirect insights into the physical properties of silicon hexaboride.

Chemical Properties Analysis

The chemical properties of hexacoordinate silicon, such as reactivity with various ligands and the formation of complexes, offer a glimpse into the behavior of silicon hexaboride. Research into neutral hexa- and pentacoordinate silicon(IV) complexes provides valuable information on the stereochemistry and reactivity of silicon in these coordination states (Seiler et al., 2007).

Aplicaciones Científicas De Investigación

Silicon Hexaboride (SiB6)

Silicon borides, including Silicon hexaboride, are lightweight ceramic compounds formed between silicon and boron . They are regarded as the most elusive refractory compounds . Due to their extraordinary features, they represent very promising materials for future research .

Applications

Silicon borides have very wide applications, especially in the industrial materials research field . They have excellent electrical conductivity, a high degree of hardness, a moderate melting point (2123 K), and a low specific gravity .

Research and Experimental Procedures

A study has been conducted on the structure prediction using a data mining ab initio approach in pure silicon hexaboride . Several novel structures, for which there are no previous experimental or theoretical data, have been discovered . Each of the structure candidates were locally optimized on the DFT level, employing the LDA-PZ and the GGA-PBE functional .

Results and Outcomes

Mechanical and elastic properties for each of the predicted and experimentally observed modifications have been investigated in great detail . In particular, the ductility/brittleness relationship, the character of the bonding, Young’s modulus E, bulk modulus B, and shear modulus K, including anisotropy, have been calculated and analyzed .

-

P-type High-Temperature Thermoelectric Material

-

Engineering Ceramic Material

- Application : SiB6 is used as an engineering ceramic material .

- Method : It is used in the production of sandblasting nozzles, blades of gas engines, and other special-shaped sintered parts and seals .

- Outcome : The use of SiB6 in these applications results in products with high durability and performance .

-

Anti-Oxidant for Refractories

-

Space Shuttle Heat Shield Tiles

- Application : The tetraboride form of Silicon boride was used in the black coating of some of the space shuttle heat shield tiles .

- Method : The tiles were coated with the tetraboride to protect the shuttle from the intense heat during re-entry .

- Outcome : The use of Silicon boride significantly improved the safety and effectiveness of the heat shield tiles .

-

High-Temperature Thermoelectric Material

-

Anti-Oxidant for Refractories

Safety And Hazards

Direcciones Futuras

Silicon borides, especially silicon hexaboride, are very appealing industrial materials with potentially very wide applications . Due to silicon boride’s extraordinary features, it represents a very promising material for future research . According to the latest research, silicon hexaboride can enhance the self-healing performance of MoSi2 ceramic, as the introduction of the SiB6 phase improved the oxidation resistance of MoSi2 coatings at low–medium temperatures .

Propiedades

IUPAC Name |

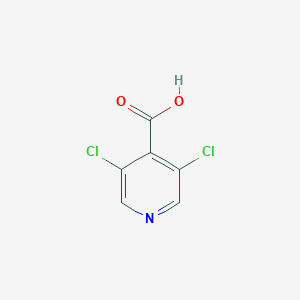

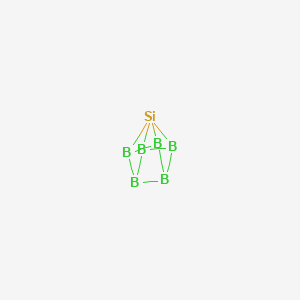

1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFEDMQRDRUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3B4B1[Si]45B2B53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Boron silicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron silicide (B6Si) | |

CAS RN |

12008-29-6 | |

| Record name | Boron silicide (B6Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.